REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH2:8]([C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27]O)=[CH:22][CH:21]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH2:8]([C:20]1[CH:21]=[CH:22][C:23]([CH:26]=[CH2:27])=[CH:24][CH:25]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
(p-dodecylphenyl)methylcarbinol
|
Quantity
|
50.082 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
0.679 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted
|
Type
|
STIRRING
|
Details
|
by shaking twice with 500 ml each time of water and once with 250 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was drawn off on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
A yellow oil was obtained
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on 400 g of silica gel 60 with hexane as the eluent
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |